JWH 122 N-(4-pentenyl) analog
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCMNJZLRNCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017184 | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445577-68-3 | |
| Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Elucidation Methodologies
Advanced Spectroscopic Techniques for Structure Determination
The definitive identification of novel psychoactive substances such as JWH-122 N-(4-pentenyl) analog relies on the application of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular structure, enabling unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Analog Elucidation
While specific NMR spectral data for JWH-122 N-(4-pentenyl) analog is not widely published, the utility of ¹H and ¹³C NMR spectroscopy in the elucidation of synthetic cannabinoid analogs is well-established. diva-portal.orgjst.go.jp For a molecule with the proposed structure of (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone, NMR spectroscopy would be instrumental in confirming the connectivity of the atoms.
¹H NMR spectroscopy would be expected to reveal characteristic signals for the protons of the 4-methylnaphthalenyl group, the indole (B1671886) ring, and the N-(4-pentenyl) side chain. Key diagnostic signals would include those for the terminal vinyl protons of the pentenyl chain, typically found in the range of 4.9-5.9 ppm, and the allylic protons adjacent to the double bond. The aromatic protons of the naphthyl and indolyl systems would present a complex pattern of signals in the downfield region of the spectrum.
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry is a cornerstone in the analysis of synthetic cannabinoids, offering high sensitivity and structural information. nih.govresearchgate.net Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been successfully employed in the identification of JWH-122 N-(4-pentenyl) analog in seized materials. nih.govnih.gov
A critical step in the identification process is the determination of the compound's exact mass. For JWH-122 N-(4-pentenyl) analog, which has a chemical formula of C₂₅H₂₃NO, the theoretical monoisotopic mass can be calculated with high precision. caymanchem.com High-resolution mass spectrometers, such as TOF instruments, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with sufficient accuracy to confirm the elemental composition, a key piece of evidence in its identification. nih.gov
| Compound Property | Value |
| Formal Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone caymanchem.com |
| CAS Number | 1445577-68-3 caymanchem.com |
| Molecular Formula | C₂₅H₂₃NO caymanchem.com |
| Formula Weight | 353.5 caymanchem.com |
In addition to accurate mass measurement, the fragmentation pattern of a molecule upon ionization provides a structural fingerprint that is invaluable for its identification. researchgate.net In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented, and the resulting product ions are analyzed. For JWH-122 N-(4-pentenyl) analog, the fragmentation is expected to occur at predictable locations within the molecule.
Key fragmentation pathways for related synthetic cannabinoids typically involve the cleavage of the N-alkyl chain and the dissociation of the bond between the indole and naphthoyl moieties. researchgate.netmdpi.com The major fragment ions expected for JWH-122 N-(4-pentenyl) analog are detailed in the table below. The analysis of these fragments allows for the confirmation of the different structural components of the molecule.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |
| 354.1852 [M+H]⁺ | 214.1277 | Cleavage of the N-pentenyl chain |
| 354.1852 [M+H]⁺ | 155.0495 | Naphthoyl fragment |
| 354.1852 [M+H]⁺ | 141.0495 | 4-methylnaphthyl fragment |
| 354.1852 [M+H]⁺ | 130.0651 | Indole fragment |
Accurate Mass Measurement
Chromatographic Methods in Isolation and Purity Assessment
Chromatographic techniques are essential for the separation of JWH-122 N-(4-pentenyl) analog from complex matrices, such as those found in seized herbal products, and for the assessment of its purity. nih.govresearchgate.net
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of synthetic cannabinoids. nih.govniph.go.jpoup.com The separation of JWH-122 N-(4-pentenyl) analog has been achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.gov
The chromatographic conditions for the analysis of this compound typically involve a C18 stationary phase, which is well-suited for the separation of nonpolar to moderately polar compounds. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid additive to improve peak shape and ionization efficiency) and an organic solvent, such as acetonitrile, is commonly employed. diva-portal.orgnih.gov The retention time of the compound under specific chromatographic conditions serves as an additional identifying parameter.
| LC Parameter | Condition |
| Column | BEH C18 (1.7 µM 2.1 x 50 mm) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid nih.gov |
| Flow Rate | 500 µL/min nih.gov |
| Column Temperature | 30°C nih.gov |
| Gradient | 10% B for 1.5 min, to 25% B over 15.5 min, to 65% B over 3 min, to 95% B for 1.1 min, then re-equilibration at 10% B nih.gov |
Gas Chromatography (GC) Applications
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the identification and analysis of synthetic cannabinoids like JWH-122 N-(4-pentenyl) analog. This method separates compounds based on their volatility and interaction with a stationary phase, allowing for the identification of individual substances within complex mixtures, such as "herbal high" products. researchgate.netresearchgate.net
In forensic applications, GC-MS is instrumental in analyzing seized materials for the presence of synthetic cannabinoids. unodc.org The technique has been successfully employed to identify pentenyl analogues of JWH-018 and JWH-122 in herbal products. researchgate.netresearchgate.net Studies have demonstrated the utility of GC-MS for the determination of related compounds like JWH-122 in biological samples, such as oral fluid, indicating its applicability for detecting and quantifying these substances. nih.govresearchgate.net The analysis of various herbal blends has led to the identification of numerous synthetic cannabinoids, including JWH-122 and its analogs, showcasing the effectiveness of GC-MS in non-targeted screening of these products. nih.govnih.gov For instance, the purity of JWH-122 samples has been confirmed to be over 95% using GC-MS analysis, with no toxic adulterants detected. frontiersin.org
Comparative Structural Analysis with Precursor Compounds and Closely Related Analogs
JWH-122 N-(4-pentenyl) analog, formally known as (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone, possesses a distinct molecular structure that differentiates it from its precursors and other related analogs. caymanchem.comcaymanchem.com Its molecular formula is C₂₅H₂₃NO and it has a formula weight of 353.5. caymanchem.com
The primary precursor, JWH-122, is structurally very similar, with the key difference being the N-alkyl chain. JWH-122 features a saturated pentyl chain, whereas the N-(4-pentenyl) analog has a terminal double bond on this chain. caymanchem.comcaymanchem.com This seemingly minor alteration results in a loss of two hydrogen atoms, changing the molecular formula from C₂₅H₂₅NO for JWH-122 to C₂₅H₂₃NO for the pentenyl analog. researchgate.net This difference is crucial for analytical identification, for example via mass spectrometry.
Another closely related compound is MAM2201. JWH-122 N-(4-pentenyl) analog is structurally related to MAM2201. caymanchem.comcaymanchem.com Furthermore, the structure of JWH-122 N-(4-pentenyl) analog differs from 1-(4-pentenyl)-1H-indol-3-ylmethanone solely by the addition of a methyl group at the 4-position of the naphthalene (B1677914) ring. researchgate.net
The table below summarizes the structural and molecular properties of JWH-122 N-(4-pentenyl) analog and its related compounds.
| Feature | JWH-122 N-(4-pentenyl) analog | JWH-122 | 1-(4-pentenyl)-1H-indol-3-ylmethanone |
| Formal Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | (4-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | (naphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone |
| Molecular Formula | C₂₅H₂₃NO | C₂₅H₂₅NO | C₂₄H₂₁NO |
| Formula Weight | 353.5 g/mol | 355.5 g/mol | 339.4 g/mol |
| Key Structural Difference from JWH-122 | Contains a terminal double bond on the N-alkyl chain | Saturated N-pentyl chain | N/A |
| Key Structural Difference from 1-(4-pentenyl)-1H-indol-3-ylmethanone | Methyl group at 4-position of naphthalene ring | Methyl group at 4-position of naphthalene ring | No methyl group on naphthalene ring |
These structural relationships are important for forensic chemists and toxicologists, as analogs like JWH-122 N-(4-pentenyl) analog may appear as impurities or degradation products alongside their parent compounds. caymanchem.comcaymanchem.com The differentiation between these closely related structures is critical, as isomers that are not legally controlled might co-elute with a scheduled compound in chromatographic analysis, potentially leading to false-positive identifications. researchgate.net
Synthetic Approaches and Derivatives Research
Academic Synthetic Routes for Naphthoylindoles and Analogs
The synthesis of 3-(1-naphthoyl)indoles, the structural class to which JWH-122 and its analogs belong, has been well-documented in academic literature. These multi-step syntheses are designed to be adaptable, allowing for the creation of a wide array of derivatives. The general approach typically involves two key transformations: the N-alkylation of the indole (B1671886) ring and the acylation of the indole at the C-3 position with a naphthoyl group.
Two primary synthetic strategies are commonly employed:
Acylation followed by Alkylation : This route begins with the reaction of an indole Grignard reagent (prepared by treating indole with a reagent like methylmagnesium bromide) with a substituted 1-naphthoyl chloride. nih.govnih.gov The resulting 3-(1-naphthoyl)indole (B1666303) is then N-alkylated using an appropriate alkyl halide (e.g., 1-bromo-4-pentene for the N-(4-pentenyl) analog) in the presence of a base such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov
Alkylation followed by Acylation : In this alternative pathway, the indole is first N-alkylated. The resulting N-alkylindole is then acylated at the C-3 position. This acylation is a Friedel-Crafts-type reaction, which requires a Lewis acid catalyst. nih.gov While various catalysts can be used, research has shown that tin(IV) chloride (SnCl4) can be particularly effective, in some cases increasing reaction yields significantly compared to other Lewis acids like dimethylaluminum chloride (Me2AlCl). nih.govcerilliant.com
For the specific synthesis of JWH-122 N-(4-pentenyl) analog, these general methods would be adapted by using 4-methyl-1-naphthoyl chloride as the acylating agent and a 4-pentenyl halide as the alkylating agent. caymanchem.comcaymanchem.com
| Synthetic Route | Step 1 | Step 2 | Key Reagents & Catalysts | Reference |
|---|---|---|---|---|
| Route A | C-3 Acylation | N-Alkylation | Indole, MeMgBr, Naphthoyl Chloride, Alkyl Halide, KOH, DMSO | nih.govnih.gov |
| Route B | N-Alkylation | C-3 Acylation | Indole, Alkyl Halide, KOH, Naphthoyl Chloride, Lewis Acid (e.g., Me₂AlCl, SnCl₄) | nih.govcerilliant.com |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Derivatization is a core strategy in medicinal chemistry and pharmacology to explore the structure-activity relationships (SAR) of a lead compound. For synthetic cannabinoids like JWH-122 N-(4-pentenyl) analog, SAR studies aim to understand how specific structural modifications influence the compound's binding affinity and efficacy at cannabinoid receptors, primarily CB1 and CB2. clemson.eduresearchgate.net This research is crucial for designing compounds with specific receptor selectivity or for understanding the pharmacological profiles of new analogs. clemson.edu
Key derivatization strategies for naphthoylindoles include:
Modification of the N-Alkyl Chain : The length and composition of the alkyl chain at the N-1 position of the indole ring are critical for receptor affinity. Researchers have synthesized series of analogs with varying chain lengths (e.g., propyl, butyl, pentyl). nih.govresearchgate.net Further modifications include introducing unsaturation (e.g., pentenyl or pentynyl groups) or terminal functional groups like fluorine. nih.govmdpi.com The terminal fluorination of the N-pentyl chain, for instance, has been shown to significantly increase CB1 receptor affinity in related compounds. mdpi.com
Substitution on the Naphthoyl Ring : The naphthalene (B1677914) ring system offers multiple positions for substitution. Studies have explored adding various functional groups, such as halogens (fluoro, chloro, bromo, iodo) or electron-donating methoxy (B1213986) groups, at positions like C-4, C-6, or C-8. nih.govclemson.eduresearchgate.net These modifications are used to probe the electronic and steric requirements of the receptor's binding pocket. nih.gov
Substitution on the Indole Ring : While less common for the JWH series, modifications to the indole core itself, such as methylation at the C-2 position, have also been investigated to determine their impact on potency. nih.gov
| Molecular Region | Modification Strategy | Example | General SAR Finding | Reference |
|---|---|---|---|---|
| N-Alkyl Chain | Varying Length | N-propyl, N-pentyl | Optimal activity often found with n-butyl to n-hexyl chains. | researchgate.net |
| N-Alkyl Chain | Unsaturation | N-(4-pentenyl), N-(4-pentynyl) | Introduces conformational rigidity; explored for effects on receptor selectivity. | nih.gov |
| N-Alkyl Chain | Terminal Halogenation | N-(5-fluoropentyl) (e.g., AM-2201) | Increases CB1 receptor binding affinity. | mdpi.com |
| Naphthoyl Ring | Halogenation | 4-chloro, 4-bromo | Probes electronic and steric effects on receptor binding. | nih.govresearchgate.net |
| Naphthoyl Ring | Alkoxylation | 6-methoxy | Can confer selectivity for the CB2 receptor. | clemson.edu |
Investigation of Impurities and Degradation Products as Research Markers
In the forensic analysis of illicitly produced substances, the identification of impurities, synthetic by-products, and degradation products is critical. These compounds can serve as chemical markers, providing valuable intelligence about the synthetic route used, the purity of the product, and its storage history. caymanchem.comuni-rostock.de
JWH-122 N-(4-pentenyl) analog is itself considered a potential impurity or degradation product in forensic contexts. caymanchem.comcaymanchem.com It is structurally related to JWH-122 (which has an N-pentyl chain) and MAM-2201 (which has a 4-methylnaphthoyl group and an N-(5-fluoropentyl) chain). caymanchem.comcaymanchem.com Its presence in a seized sample could indicate several possibilities:
Synthetic Impurity : It may be a by-product formed during the synthesis of a different but related target compound, arising from impure starting materials (e.g., a pentenyl halide contaminant in a pentyl halide reagent). nih.gov
Degradation Product : The terminal double bond of the pentenyl chain could be formed via the degradation of another synthetic cannabinoid. For example, studies have shown that thermal decomposition (pyrolysis), such as what occurs during smoking, can alter the chemical structure of synthetic cannabinoids. rsc.orgresearchgate.net It has been suggested that pentenyl analogs can be formed from the thermal decomposition of N-(5-fluoropentyl) compounds like AM-2201. researchgate.net
The investigation of these minor components relies on highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass analyzers (HRMS), are the primary tools used to detect and structurally elucidate these marker compounds in complex matrices. rsc.orgmarshall.edunih.gov
| Potential Role | Potential Parent Compound(s) | Formation Pathway | Primary Analytical Techniques | Reference |
|---|---|---|---|---|
| Impurity | JWH-122 | Contamination in alkylating agent during synthesis. | GC-MS, LC-MS/MS | caymanchem.comnih.gov |
| Degradation Product | AM-2201, MAM-2201 | Thermal degradation (pyrolysis) of an N-(5-fluoropentyl) analog. | GC-MS, UHPLC-TOF-MS | caymanchem.comrsc.orgresearchgate.net |
| Forensic Marker | JWH-122, MAM-2201 | Indicates specific synthetic routes or product history. | GC-MS, LC-HRMS | caymanchem.comuni-rostock.de |
Pharmacological Characterization at Cannabinoid Receptors
Receptor Binding Affinity Studies
Receptor binding affinity measures how strongly a compound binds to a receptor. It is a critical parameter in pharmacology, with a lower inhibition constant (Ki) indicating a higher binding affinity.
The standard method for determining the binding affinity of a novel compound like JWH-122 N-(4-pentenyl) analog is through competitive binding assays. uri.edu This technique involves using isolated cell membranes that express either the human CB1 or CB2 receptor. A radiolabeled synthetic cannabinoid with known high affinity, such as CP 55,940, is incubated with the receptor-containing membranes. uri.edu The test compound is then added in increasing concentrations to compete with the radioligand for the binding sites on the receptors. uri.edu As the concentration of the unlabeled test compound increases, it displaces the radioligand, and the reduction in radioactivity is measured. uri.edu This allows for the calculation of the concentration of the test compound required to inhibit 50% of the radioligand binding (the IC50 value), which is then used to determine the binding affinity (Ki). uri.edu
Specific, quantitatively determined Ki values for JWH-122 N-(4-pentenyl) analog are not widely available in peer-reviewed literature. However, for context, its parent compound, JWH-122, is known to be a high-affinity ligand for both cannabinoid receptors. caymanchem.combertin-bioreagent.comcaymanchem.com JWH-122 displays a Ki value of 0.69 nM at the CB1 receptor and 1.2 nM at the CB2 receptor. caymanchem.combertin-bioreagent.comcaymanchem.com These values indicate potent binding to both the central and peripheral cannabinoid receptors, respectively. caymanchem.combertin-bioreagent.com
Table 1: Cannabinoid Receptor Binding Affinities of JWH-122
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
|---|
Competitive Binding Assays with Cannabinoid Receptors (CB1 and CB2)
In Vitro Functional Assays for Efficacy and Potency
Beyond binding, functional assays are required to determine whether a compound activates the receptor (agonist), blocks it (antagonist), or has no effect. These assays measure the cellular response following receptor binding.
The functional activity of synthetic cannabinoids is commonly assessed using engineered cell lines, such as Human Embryonic Kidney (HEK293) cells, that have been transfected to express human CB1 or CB2 receptors. canada.canih.gov A prevalent method involves measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. canada.canih.gov Since cannabinoid receptors are G-protein coupled, their activation by an agonist typically inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels. canada.canih.gov Another established technique is the β-arrestin2 recruitment assay, which measures the recruitment of the β-arrestin2 protein to the cannabinoid receptor upon its activation by an agonist. ugent.beresearchgate.net
Studies on the parent compound JWH-122 classify it as a potent, full agonist at both CB1 and CB2 receptors. nih.govnih.gov While specific efficacy (Emax) and potency (EC50) values for JWH-122 N-(4-pentenyl) analog are not well-documented, its agonist activity can be evaluated using the aforementioned cell-based assays. The results would determine if it acts as a full or partial agonist and establish its potency relative to other known cannabinoids.
Cell-Based Assays for Receptor Activation and Signal Transduction
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship studies analyze how a compound's chemical structure relates to its biological activity. For JWH-122 N-(4-pentenyl) analog, the key modification is the terminal alkene on the N-alkyl chain. caymanchem.comcaymanchem.com Research on other classes of synthetic cannabinoids provides insight into the potential impact of this feature. A study on a series of "OXIZID" cannabinoids found that introducing an unsaturated pentenyl tail resulted in decreased potency and efficacy at the CB1 receptor when compared to the corresponding saturated n-pentyl analog. ugent.be This suggests that the terminal double bond in JWH-122 N-(4-pentenyl) analog might similarly reduce its functional activity at the CB1 receptor compared to the highly potent JWH-122. The N-1 alkyl chain is a well-established determinant of activity, as other modifications to this chain, such as fluorination, are known to significantly increase CB1 receptor binding affinity. uri.edu
Table 2: List of Compounds Mentioned
| Compound Name | Full Chemical Name |
|---|---|
| JWH-122 | (4-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone caymanchem.com |
| JWH-122 N-(4-pentenyl) analog | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone caymanchem.com |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| AM-2201 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone |
| MAM2201 | (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone |
| BZO-4en-POXIZID | N/A |
Impact of Pentenyl Chain Modifications on Receptor Interaction
The structure-activity relationship of synthetic cannabinoids, particularly those in the naphthoylindole class like JWH-122 and its analogs, is significantly influenced by the N-1 alkyl chain. service.gov.uk Research has shown that for many cannabimimetic indoles, a pentyl chain (a five-carbon chain) confers high affinity for cannabinoid receptors. europa.eu
The introduction of an alkene modification in the tail region, creating a pentenyl chain as seen in JWH-122 N-(4-pentenyl) analog, is a strategy used in the development of new psychoactive substances. researchgate.net This modification is noteworthy, as studies on other indole-based SCRAs suggest that a pent-4en tail does not impair the compound's activity. researchgate.net The JWH-122 N-(4-pentenyl) analog is also structurally related to MAM-2201, which is the 5-fluoropentyl analog of JWH-122. caymanchem.comacs.org The addition of a fluorine atom to the terminal position of the pentyl chain in related compounds has been shown to increase binding affinity at the CB1 receptor. uri.edu For example, AM-2201 (the 5-fluoro analog of JWH-018) exhibits approximately 10-fold stronger binding at the CB1 receptor than its non-fluorinated counterpart. uri.edu While specific binding affinity data for JWH-122 N-(4-pentenyl) analog is not widely published, the activity of structurally similar pent-4en analogues like MDMB-4en-PINACA, which show high potency and efficacy at the CB1 receptor, suggests that the pentenyl tail can maintain or enhance cannabinoid receptor activity. researchgate.net
Comparative Pharmacological Profiling with Isomers and Other SCRAs
The pharmacological profile of JWH-122 and its isomers has been characterized to understand their relative potency and efficacy. The parent compound, JWH-122, is a potent agonist at both CB1 and CB2 receptors, with high binding affinities. caymanchem.comnih.gov Studies comparing JWH-122 with other SCRAs have shown it to be a full agonist at the CB1 receptor with high nanomolar affinity. researchgate.net
A comparative study of six JWH-122 isomers alongside the parent compound (referred to as JWH-122-4) determined their rank order of potency as agonists at the human CB1 receptor. nih.gov The results indicated that JWH-122-4 (the parent compound) was more potent than most of its isomers and other tested SCRAs like RCS-4 and AB-CHMINACA. nih.gov Evaluation in cultured rat primary hippocampal neurons confirmed the efficacy of the most potent isomers, including JWH-122-4. nih.gov
When compared to a range of other synthetic cannabinoids, JWH-122 demonstrates high affinity and efficacy. researchgate.net For instance, its binding affinity at the CB1 receptor is significant, and it acts as a full agonist similar to compounds like JWH-210 and RCS-4. researchgate.net The potency of these compounds often exceeds that of THC, the primary psychoactive component in cannabis. frontiersin.org
Data Tables
Table 1: Comparative CB1 Receptor Potency of JWH-122 Isomers and Other Cannabinoids
This table presents the rank order of potency for inhibiting forskolin-stimulated cAMP levels in HEK293T cells transfected with the human CB1 receptor. A higher position in the ranking indicates greater potency.
| Compound | Relative Potency Rank |
| Win 55,212-2 | 1 |
| CP 55,940 | 2 |
| JWH-122-4 (parent) | 3 |
| Δ⁹-THC | 4 (tie) |
| RCS-4 | 4 (tie) |
| THJ-2201 | 4 (tie) |
| JWH-122-5 | 5 |
| JWH-122-7 | 6 |
| JWH-122-2 | 7 (tie) |
| AB-CHMINACA | 7 (tie) |
| JWH-122-8 | 8 |
| JWH-122-6 | 9 |
| JWH-122-3 | 10 |
| Source: European Journal of Pharmacology, 2018. nih.gov |
Table 2: Cannabinoid Receptor Binding Affinities (Ki) and Potency (EC50) for JWH-122 and Other SCRAs
This table provides the binding affinity (Ki) and/or functional potency (EC50) values for selected synthetic cannabinoids at CB1 and CB2 receptors. Lower values indicate higher affinity/potency.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) |
| JWH-122 | 0.69 service.gov.ukcaymanchem.com | 1.2 caymanchem.com | 0.82 researchgate.net |
| JWH-018 | - | - | 25.3 researchgate.net |
| JWH-210 | 0.59 researchgate.net | - | 0.46 researchgate.net |
| RCS-4 | 22.5 researchgate.net | - | 3.48 researchgate.net |
| ADBICA | 1.15 researchgate.net | - | 0.28 researchgate.net |
| ADB-PINACA | 0.81 researchgate.net | - | 0.24 researchgate.net |
| THJ-2201 | 13.5 researchgate.net | - | 111 researchgate.net |
| Sources: Bioorganic & Medicinal Chemistry, 2005 service.gov.ukcaymanchem.com; ResearchGate, 2024 researchgate.netresearchgate.net |
Metabolic Pathways and Metabolite Identification Research in Vitro/in Silico
Phase I Metabolic Transformations
Phase I metabolism of synthetic cannabinoids like the JWH-122 N-(4-pentenyl) analog primarily involves the introduction or exposure of functional groups, which increases their polarity and prepares them for subsequent Phase II conjugation. These transformations are largely catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver.
Hydroxylation on Naphthalene (B1677914) and Indole (B1671886) Moieties
In vitro studies using human liver microsomes have demonstrated that JWH-122 undergoes significant hydroxylation on both its naphthalene and indole rings. It is anticipated that the N-(4-pentenyl) analog follows a similar pathway. The addition of a hydroxyl group (-OH) to these aromatic structures is a common metabolic route. Specific monohydroxylated metabolites on both the naphthalene and indole moieties of JWH-122 have been identified, suggesting that the N-(4-pentenyl) analog would also yield a similar profile of hydroxylated metabolites.
Dehydrogenation and Carboxylation
Following initial hydroxylation of the pentenyl side chain, further oxidation can occur. Dehydrogenation of a primary alcohol metabolite would form an aldehyde, which is then rapidly oxidized to a carboxylic acid. In the case of JWH-122, carboxylated metabolites are major products found in in vitro studies. nih.gov Therefore, it is highly probable that the N-(4-pentenyl) analog is also metabolized to a carboxylic acid derivative via an intermediate aldehyde.
Cleavage of N-Pentenyl Side Chain
The N-pentenyl side chain of the JWH-122 N-(4-pentenyl) analog is susceptible to cleavage, a process also known as N-dealkylation. This metabolic reaction would result in the removal of the pentenyl group, leading to the formation of a metabolite with a free amine on the indole ring. This pathway has been observed for JWH-122 and is a recognized metabolic route for many synthetic cannabinoids with N-alkyl chains. researchgate.net
Dihydrodiol Formation from Alkene Moieties
A key structural feature of the JWH-122 N-(4-pentenyl) analog is the terminal double bond on the pentenyl side chain. This alkene moiety is a prime target for the formation of a dihydrodiol. This reaction involves the enzymatic conversion of the double bond into a diol (two hydroxyl groups) on adjacent carbon atoms. In vitro metabolism studies of JWH-122 have indeed identified the formation of dihydrodiol metabolites. researchgate.net This pathway is a significant route of detoxification for compounds containing aromatic or aliphatic double bonds.
Investigation of Metabolic Stability in In Vitro Systems
The metabolic stability of a compound provides insight into its potential duration of action and clearance rate. While specific metabolic stability studies on the JWH-122 N-(4-pentenyl) analog are not widely published, the metabolic profile of JWH-122 in human liver microsomes indicates that it is extensively metabolized. nih.govacs.org The presence of multiple sites for metabolic attack (naphthalene ring, indole ring, and the N-pentenyl side chain) suggests that the N-(4-pentenyl) analog would also have a relatively low metabolic stability and be subject to rapid biotransformation in vitro.
Phase II Metabolic Transformations
Following Phase I metabolism, the newly introduced functional groups on the JWH-122 N-(4-pentenyl) analog can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion. For JWH-122, conjugated metabolites have been identified, indicating that the hydroxylated metabolites undergo glucuronidation. researchgate.net It is therefore expected that the hydroxylated metabolites of the N-(4-pentenyl) analog would also be substrates for glucuronosyltransferases, leading to the formation of glucuronide conjugates.
| Phase I Metabolic Reaction | Expected Metabolites of JWH-122 N-(4-pentenyl) analog |
| Hydroxylation | Monohydroxy-naphthalene metabolites, Monohydroxy-indole metabolites, N-(4-hydroxypentenyl) metabolite |
| Dehydrogenation & Carboxylation | N-(4-pentenoic acid) metabolite |
| N-Pentenyl Side Chain Cleavage | N-dealkylated indole metabolite |
| Dihydrodiol Formation | N-(4,5-dihydroxypentyl) metabolite |
| Phase II Metabolic Reaction | Expected Conjugated Metabolites of JWH-122 N-(4-pentenyl) analog |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |
Glucuronidation Pathways
Glucuronidation represents a major Phase II metabolic pathway for JWH-122 and its analogs. google.com In this process, glucuronic acid is conjugated to Phase I metabolites, increasing their water solubility and facilitating their excretion from the body.
Studies on the parent compound, JWH-122, have demonstrated that after Phase I metabolism, which typically involves hydroxylation, the resulting metabolites are extensively conjugated. researchgate.net In vivo experiments have shown that metabolites are almost exclusively excreted as glucuronides or sulfates, with conjugation rates often exceeding 50%. researchgate.netresearchgate.net The hydroxylated metabolites, formed on the alkyl chain or the aromatic rings, are the primary substrates for uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. google.comojp.gov For instance, research on the related indazole analogs THJ-018 and THJ-2201 also identified glucuronidation of hydroxylated metabolites as a significant metabolic step. nih.gov
Sulfation Pathways
Alongside glucuronidation, sulfation is another key Phase II conjugation pathway identified in the metabolism of JWH-122. In vivo studies using chimeric mice confirmed that metabolites of JWH-122 were excreted as either glucuronide or sulfate (B86663) conjugates. researchgate.net While often considered a less prominent pathway than glucuronidation for many synthetic cannabinoids, its role is significant. Research using the fungus Cunninghamella elegans, a model for predicting mammalian drug metabolism, also identified sulfated metabolites for JWH-424, a brominated analog of JWH-018, further suggesting the relevance of this pathway. researchgate.net
Identification of Unique Biotransformations in Analogs
The defining structural feature of JWH-122 N-(4-pentenyl) analog is the carbon-carbon double bond on its N-pentyl side chain. caymanchem.comdiva-portal.org This alkene functional group is uncommon among the broader class of synthetic cannabinoids and is subject to unique metabolic transformations not seen in its saturated counterpart, JWH-122. diva-portal.org
The primary unique biotransformation identified for synthetic cannabinoids containing a pentenyl side chain is dihydrodiol formation . diva-portal.orgresearchgate.net This metabolic reaction proceeds through the oxidation of the double bond, likely forming an epoxide intermediate, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. diva-portal.org
Studies on structurally similar compounds, such as MDMB-4en-PINACA and BZO-4en-POXIZID, have confirmed that dihydrodiol formation is a major metabolic pathway for analogs with this olefinic side chain. diva-portal.orgnih.gov For these compounds, the dihydrodiol metabolite has been proposed as a key urinary biomarker to confirm intake. nih.gov This pathway can occur in combination with other metabolic reactions, such as ester hydrolysis, leading to a variety of metabolites. researchgate.net
In Silico Prediction of Metabolic Pathways and Metabolite Structures
In silico (computer-based) prediction tools are increasingly used to assist in the early identification of potential drug metabolites. jefferson.edu These programs simulate the interaction of a compound with drug-metabolizing enzymes to predict likely sites of metabolism and the structures of the resulting metabolites. jefferson.eduuoa.gr
Advantages:
Speed and Simplicity: In silico models can rapidly generate a profile of potential metabolites without the need for reference standards or lengthy laboratory incubations. jefferson.edu
Guidance for In Vitro Studies: Predictions can help guide and focus in vitro experiments, making the process of metabolite identification more efficient.
Disadvantages:
Accuracy Limitations: The prediction models may not encompass all relevant drug-metabolizing enzymes, potentially missing some metabolic pathways. jefferson.edu
Compound-Specific Efficacy: The accuracy of predictions can vary significantly between different classes of compounds. For example, a study on the JWH-018 analogs THJ-018 and THJ-2201 found that the prediction software MetaSite accurately predicted the metabolites for THJ-018 but underestimated the extent of oxidative defluorination for THJ-2201. nih.gov
Despite these limitations, in silico tools are valuable for generating hypotheses about metabolic pathways, especially for new and uncharacterized compounds like JWH-122 N-(4-pentenyl) analog.
Data Tables
Table 1: Summary of Metabolic Pathways for JWH-122 and Analogs
| Metabolic Phase | Pathway | Description | Relevance to JWH-122 N-(4-pentenyl) analog | Citations |
|---|---|---|---|---|
| Phase II | Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility for excretion. | A primary conjugation pathway for hydroxylated metabolites. | researchgate.netgoogle.comnih.gov |
| Phase II | Sulfation | Conjugation of metabolites with a sulfate group. | An identified conjugation pathway for JWH-122 metabolites. | researchgate.netresearchgate.net |
| Phase I (Unique) | Dihydrodiol Formation | Oxidation of the pentenyl side chain's double bond, likely via an epoxide intermediate, to form a diol. | A key and unique biotransformation due to the terminal alkene group. | diva-portal.orgresearchgate.netnih.gov |
Analytical Methodologies for Research and Forensic Applications
Mass Spectrometry (MS) Based Detection and Identification
Mass spectrometry is the cornerstone for identifying JWH-122 N-(4-pentenyl) analog, providing detailed information on its molecular weight and structure. It is typically coupled with a chromatographic technique for separation from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids, including JWH-122 N-(4-pentenyl) analog. The compound is separated from other substances based on its volatility and interaction with a stationary phase before being fragmented and detected by the mass spectrometer.
In a study developing targeted GC-MS methods for synthetic cannabinoids, JWH-122 N-(4-pentenyl) analog was analyzed using a DB-200 column with an isothermal temperature program. nih.gov The retention time for the compound was recorded, providing a key parameter for its identification. nih.gov The mass spectrum of JWH-122 N-(4-pentenyl) analog is expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. The primary fragments would likely result from the cleavage of the pentenyl side chain and the bond between the indole (B1671886) and naphthoyl groups, similar to its parent compound, JWH-122. swgdrug.org
GC-MS Retention Data for JWH-122 N-(4-pentenyl) analog
| Compound Name | Retention Time (min) | GC Column | Reference |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing compounds that are less volatile or thermally labile. nihs.go.jp These methods are suitable for JWH-122 N-(4-pentenyl) analog, particularly in complex matrices like biological samples. nih.gov LC-MS/MS provides enhanced selectivity and sensitivity by monitoring specific fragmentation transitions from a precursor ion (the molecular ion) to one or more product ions. While specific transitions for JWH-122 N-(4-pentenyl) analog are not detailed in the available literature, the methodology is standard for synthetic cannabinoid analysis. nih.govatk.gov.tr The technique would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying characteristic product ions for confident identification.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown or novel substances.
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. unodc.org When coupled with a time-of-flight (TOF) mass spectrometer, DART-TOF-MS serves as an effective screening tool for synthetic cannabinoids directly from herbal materials or other sample types. rti.orgnih.gov This method provides an accurate mass of the compound in seconds, allowing for a tentative identification based on its elemental composition. Research has demonstrated that DART-TOF-MS is a useful approach for the rapid screening of herbal products for the presence of synthetic cannabinoids and their analogs. rti.orgnih.gov
LC-QTOF-MS combines the separation capabilities of liquid chromatography with the high-resolution, accurate-mass capabilities of a QTOF mass spectrometer. This technique is presented as a powerful confirmation method in non-targeted screening for synthetic cannabinoids. rti.orgnih.gov After separation by LC, the instrument measures the mass-to-charge ratio of ions with high accuracy, which can be used to calculate the elemental formula. For JWH-122 N-(4-pentenyl) analog, this would provide a measured mass very close to its calculated theoretical mass. Subsequent fragmentation (MS/MS) of the accurate mass precursor ion yields high-resolution product ion spectra, which provides definitive structural information for confirmation. atk.gov.tr This combination of retention time, accurate mass, and fragmentation data makes LC-QTOF-MS a highly reliable method for identifying new synthetic cannabinoid analogs. rti.orgnih.gov
Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF-MS)
Chromatographic Separation Techniques for Isomer Differentiation
A significant challenge in forensic analysis is the differentiation of closely related isomers. JWH-122 N-(4-pentenyl) analog must be distinguished from its saturated parent compound, JWH-122, and other potential positional isomers. Gas chromatography is particularly effective for this purpose.
A study utilizing a DB-200 GC column demonstrated the successful separation of JWH-122 N-(4-pentenyl) analog from JWH-122. nih.gov Despite their structural similarity, the presence of the terminal double bond in the pentenyl chain of the analog causes a slight but measurable difference in retention time compared to the saturated pentyl chain of JWH-122, allowing for their distinct chromatographic resolution. nih.gov
Comparative GC Retention Times
| Compound Name | Retention Time (min) | GC Column | Reference |
|---|---|---|---|
| JWH-122 N-(4-pentenyl) analog | 6.255 (±0.010) | DB-200 | nih.gov |
This separation is critical for accurately identifying the specific compound present in a sample, which can have significant forensic and legal implications. unodc.org
Development of Targeted and Non-Targeted Screening Methods
The clandestine nature of synthetic cannabinoid production necessitates the continuous development of robust analytical methods to identify new analogs. rti.orgnih.gov Both targeted and non-targeted screening approaches are employed for the detection of JWH-122 N-(4-pentenyl) analog and related compounds.
Targeted Screening:
Targeted methods are developed to detect and quantify known, specific compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for this purpose. nih.govnih.govunipd.it In one study, a targeted GC-MS method was developed and evaluated for its ability to differentiate 50 synthetic cannabinoids, including JWH-122 N-(4-pentenyl) analog. nih.gov This method utilized a DB-200 column and an isothermal temperature program, successfully differentiating the compounds based on retention time or mass spectral dissimilarity. nih.gov The study found that while the retention time acceptance windows for JWH-122 and its N-(4-pentenyl) analog could potentially overlap, they were effectively differentiated based on their mass spectra. nih.gov
Another study detailed a validated LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood, which included JWH-122 N-(4-pentenyl) analog. unipd.it This rapid and wide-panel method demonstrated linearity in the range of 0.25–10 ng/ml for synthetic cannabinoids. unipd.it
Non-Targeted Screening:
Non-targeted screening is essential for identifying novel or unexpected compounds not present in existing spectral libraries. rti.orgresearchgate.net These methods often utilize high-resolution mass spectrometry (HRMS) instruments like quadrupole time-of-flight (QTOF) mass spectrometers. rti.orgnih.govnih.gov
One study demonstrated the use of Direct Analysis in Real Time coupled to accurate mass time-of-flight mass spectrometry (DART-TOF-MS) for rapid screening, combined with liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) as a confirmation method. rti.orgnih.gov This approach successfully identified AKB48-N-(4-pentenyl) analog, a compound related to JWH-122 N-(4-pentenyl) analog, in seized herbal products by comparing fragmentation patterns, accurate mass, and retention times to available reference standards. rti.orgnih.govnih.gov
Mass defect filtering is another non-targeted technique applied to HRMS data. researchgate.netnih.gov This method simplifies complex datasets by filtering out ions based on their mass defect, which can help in highlighting potential designer drugs from the sample matrix. nih.gov For indole-derived synthetic cannabinoids, a mass defect filter can encompass a significant percentage of known structures, aiding in the detection of novel analogs. researchgate.netnih.gov
Table 1: Comparison of Targeted and Non-Targeted Screening Techniques
| Feature | Targeted Screening | Non-Targeted Screening |
|---|---|---|
| Primary Goal | Detect and quantify specific, known compounds. | Identify unknown or unexpected compounds. |
| Common Techniques | GC-MS, LC-MS/MS. nih.govnih.govunipd.it | HRMS (e.g., QTOF-MS), DART-TOF-MS. rti.orgnih.govnih.gov |
| Reliance on Standards | Requires reference standards for confirmation. rti.orgnih.gov | Can presumptively identify compounds without standards. researchgate.netnih.gov |
| Data Processing | Comparison to library spectra and retention times. nih.gov | Mass defect filtering, accurate mass measurement, fragmentation analysis. rti.orgresearchgate.netnih.gov |
| Application | Routine monitoring, quantification. nih.govunipd.it | Novel drug identification, analysis of seized materials. rti.orgnih.gov |
Reference Standard Development and Validation for Analytical Research
The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of synthetic cannabinoids in forensic and research settings. nih.govunodc.org Analytical reference standards for JWH-122 N-(4-pentenyl) analog are available and are supplied as a crystalline solid with a purity of ≥98%. caymanchem.comcaymanchem.com
The development and validation of these standards involve several key steps:
Synthesis and Purification: The compound is synthesized and purified to achieve a high degree of purity.
Structural Confirmation: The chemical structure is confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Purity Assessment: The purity is determined using methods like GC-MS or high-performance liquid chromatography (HPLC).
Characterization: The standard is characterized by determining its physical and chemical properties, such as its molecular formula (C₂₅H₂₃NO) and formula weight (353.5 g/mol ). caymanchem.com
Stability Testing: The stability of the reference material is assessed under specific storage conditions (e.g., -20°C) to establish a reliable shelf life, which for JWH-122 N-(4-pentenyl) analog is stated to be at least five years. caymanchem.com
A certificate of analysis accompanies each batch of the reference standard, providing specific analytical results. caymanchem.com Validated analytical methods are crucial, and any new method or modification to an existing one must be validated before routine use to ensure reliable results. unodc.orgunodc.org For instance, a validated LC-MS/MS method for 182 novel psychoactive substances, including JWH-122 N-(4-pentenyl) analog, evaluated selectivity, linearity, accuracy, precision, and limits of detection and quantification. unipd.it
Table 2: Properties of JWH-122 N-(4-pentenyl) analog Reference Standard
| Property | Value | Source |
|---|---|---|
| Formal Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | caymanchem.com |
| CAS Number | 1445577-68-3 | caymanchem.comcaymanchem.com |
| Molecular Formula | C₂₅H₂₃NO | caymanchem.com |
| Formula Weight | 353.5 g/mol | caymanchem.com |
| Purity | ≥98% | caymanchem.comcaymanchem.com |
| Formulation | A crystalline solid | caymanchem.com |
| Storage | -20°C | caymanchem.com |
| Stability | ≥5 years | caymanchem.com |
| UV/Vis λmax | 222, 315 nm | caymanchem.com |
Application of Chemometric and Computational Approaches for Mass Spectral Data Analysis
The sheer number and structural similarity of synthetic cannabinoids pose a significant challenge for their identification. nih.govmdpi.com Chemometric and computational tools are increasingly being applied to mass spectral data to aid in the classification and identification of these compounds, especially when reference standards are not available. researchgate.netnih.govnih.govmdpi.com
Chemometric Analysis:
Chemometrics involves the use of multivariate statistics to analyze chemical data. Partial least squares discriminant analysis (PLS-DA) is one such technique that has been used to develop classification models for synthetic cannabinoids based on their mass spectral data. nih.govmdpi.comresearchgate.net These models can discriminate cannabinoids from other drug classes and even differentiate between subclasses, such as classical and synthetic cannabinoids, or between different core functional groups (e.g., indole vs. indazole). nih.govmdpi.com By analyzing the latent variables from these models, researchers can identify key mass-to-charge (m/z) ratios that are important for discriminating between different chemical structures. mdpi.comresearchgate.net For example, the peak at m/z 127 is often associated with the naphthyl group common in the JWH series. mdpi.com
Principal component analysis (PCA) is another chemometric method used to compare retention times from different chromatographic systems, such as UHPLC and GC. gcms.cz This can help to confirm that two different analytical techniques provide orthogonal data, which strengthens the identification of a substance. gcms.cz
Computational Prediction:
Computational approaches can predict mass spectra and retention times for suspected compounds. researchgate.netnih.gov One such method involves using software to predict high-resolution tandem mass spectra (MS²) from a proposed chemical structure. researchgate.netnih.gov The predicted spectrum is then compared to the experimentally measured spectrum of an unknown compound using a similarity index, like the Jaccard index. nih.gov This approach can provide a rank-ordered list of potential candidates for an unknown substance, which is a step towards a truly untargeted screening method. researchgate.netnih.gov While computationally intensive, these methods are invaluable for the presumptive identification of novel synthetic cannabinoids for which no analytical data exists. researchgate.netnih.gov
Mechanistic in Vitro Studies
Investigation of Receptor-Mediated Cellular Responses
In vitro studies have demonstrated that JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid, exerts its cellular effects at least in part through interactions with cannabinoid receptors. Research on human renal proximal tubule cells (HK-2) has shown that the compound has an affinity for both cannabinoid receptor 1 (CB1R) and cannabinoid receptor 2 (CB2R). researchgate.net The involvement of these receptors in the compound's activity was confirmed through experiments using receptor antagonists. researchgate.net
Specifically, the use of SR141716A (a CB1R antagonist) and SR144528 (a CB2R antagonist) helped to elucidate the receptor-mediated mechanisms. researchgate.net These studies confirmed the involvement of cannabinoid receptors in the mitochondrial membrane hyperpolarization induced by the compound. researchgate.net However, it was also noted that not all cellular events triggered by JWH-122 N-(4-pentenyl) analog are dependent on these receptors, suggesting that "off-target" actions may also play a role in its cellular toxicity. researchgate.net
In studies using the human placental cytotrophoblast cell line, BeWo, the apoptotic effects of JWH-122, as indicated by the activation of caspases-3/-7, were found to be independent of the cannabinoid receptors. researchgate.net This highlights the complexity of the compound's interactions at the cellular level, which can involve both receptor-dependent and independent pathways depending on the cell type and the specific cellular process being examined.
Exploration of Intracellular Signaling Pathways Modulated by the Compound
The intracellular signaling pathways modulated by JWH-122 N-(4-pentenyl) analog are complex and lead to significant cellular alterations, including the activation of apoptotic pathways. In vitro research has shown that exposure to this compound can lead to a cascade of events that disrupt normal cellular function.
One of the key pathways affected is the apoptotic signaling cascade. Studies in human placental (BeWo) and renal proximal tubule (HK-2) cells have shown that JWH-122 can trigger apoptotic cell death. researchgate.netresearchgate.net This is evidenced by the activation of key executioner enzymes, caspase-3 and caspase-7, as well as the initiator caspase-9. researchgate.netresearchgate.net The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is often initiated by mitochondrial distress. researchgate.net
Furthermore, JWH-122 has been shown to increase the production of reactive oxygen species (ROS) in BeWo cells. researchgate.net Elevated ROS levels can lead to oxidative stress, which in turn can damage cellular components and trigger apoptosis. researchgate.net
Studies on Mitochondrial Function and Bioenergetics in Cellular Models
A primary target of JWH-122 N-(4-pentenyl) analog at the cellular level is the mitochondrion, leading to significant disruptions in its function and cellular bioenergetics. researchgate.net In vitro studies utilizing human renal proximal tubule cells (HK-2) have been pivotal in uncovering these effects. researchgate.net
Exposure of HK-2 cells to JWH-122 N-(4-pentenyl) analog at concentrations considered relevant to in vivo exposure (1 nM - 1 µM) resulted in a marked deregulation of mitochondrial function. researchgate.net This disruption is a key mechanism underlying the compound's observed nephrotoxicity in these cellular models. researchgate.net
One of the notable effects is the induction of mitochondrial membrane hyperpolarization. researchgate.net Furthermore, a significant increase in intracellular adenosine (B11128) triphosphate (ATP) levels has been observed, indicating a pathological disturbance in cellular energy regulation. researchgate.net In one study, JWH-122 administration led to a 1.8-fold increase in ATP levels in proximal tubular cells. researchgate.net This disruption of the delicate balance of mitochondrial function and energy production is a central feature of the cellular alterations induced by this compound. researchgate.net
Molecular Mechanisms of Cellular Alterations in In Vitro Systems
The cellular alterations observed in in vitro systems exposed to JWH-122 N-(4-pentenyl) analog stem from specific molecular mechanisms, primarily centered on mitochondrial dysfunction. researchgate.net
Deregulation of Mitochondrial Function
In vitro studies have consistently demonstrated that JWH-122 N-(4-pentenyl) analog targets and deregulates mitochondrial function, which appears to be a primary mechanism of its toxicity in cellular models such as human renal proximal tubule (HK-2) cells. researchgate.netnih.gov This disruption of mitochondrial homeostasis is a key event that leads to further cellular damage, including the initiation of apoptotic pathways. researchgate.net The compound's impact on mitochondria is a shared characteristic with other synthetic cannabinoids and is considered a signature of its nephrotoxic potential at biologically relevant concentrations. researchgate.net
Mitochondrial Membrane Hyperpolarization
A specific molecular mechanism identified in in vitro studies with JWH-122 N-(4-pentenyl) analog is the induction of mitochondrial membrane hyperpolarization. researchgate.net This phenomenon was observed in human renal proximal tubule cells upon administration of the compound. researchgate.net The hyperpolarization of the mitochondrial membrane is a transient event but is indicative of a pathological disruption in the electron transport chain and oxidative phosphorylation. researchgate.netnih.gov This effect has been confirmed to be mediated, at least in part, by cannabinoid receptors, as the use of CB1R and CB2R antagonists can prevent it. researchgate.net
Alterations in Intracellular ATP Levels
Exposure to JWH-122 N-(4-pentenyl) analog leads to significant alterations in intracellular ATP levels, further highlighting the compound's impact on cellular bioenergetics. researchgate.net In human renal proximal tubule cells, treatment with JWH-122 resulted in a 1.8-fold increase in intracellular ATP levels. researchgate.net This accumulation of ATP is considered a pathological disruption, suggesting an uncoupling of ATP synthesis from its utilization or a compensatory response to mitochondrial stress. researchgate.netnih.gov This increase in cellular ATP, coupled with mitochondrial membrane hyperpolarization, is a key feature of the bioenergetic crisis induced by this synthetic cannabinoid in vitro. researchgate.net
Data Tables
Table 1: In Vitro Effects of JWH-122 N-(4-pentenyl) analog on Cellular Endpoints
| Cell Line | Endpoint | Observation | Receptor Dependence | Reference |
| HK-2 (Human Renal Proximal Tubule) | Mitochondrial Function | Deregulation | - | researchgate.net |
| HK-2 (Human Renal Proximal Tubule) | Apoptosis | Augmentation | - | researchgate.net |
| HK-2 (Human Renal Proximal Tubule) | Mitochondrial Membrane Potential | Hyperpolarization | CB1R and CB2R dependent | researchgate.net |
| HK-2 (Human Renal Proximal Tubule) | Intracellular ATP Levels | 1.8-fold increase | - | researchgate.net |
| BeWo (Human Placental) | Cell Viability | Significant decrease | - | researchgate.net |
| BeWo (Human Placental) | Reactive Oxygen Species (ROS) | Increased production | - | researchgate.net |
| BeWo (Human Placental) | Mitochondrial Membrane Potential | Loss | - | researchgate.net |
| BeWo (Human Placental) | Caspase-9 Activation | Induced | - | researchgate.net |
| BeWo (Human Placental) | Caspase-3/-7 Activity | Significant increase | Cannabinoid receptor-independent | researchgate.net |
Involvement of Cannabinoid Receptors in Cellular Events
In vitro research into the specific cellular activities of JWH-122 N-(4-pentenyl) analog is limited in publicly available scientific literature. This compound is a structural analog of JWH-122, a well-documented synthetic cannabinoid. researchgate.netcaymanchem.com It differs from JWH-122 by the substitution of a terminal double bond on the N-pentyl chain. caymanchem.com Due to the scarcity of direct research on the N-(4-pentenyl) analog, its physiological and toxicological properties have not been fully characterized. caymanchem.com
To provide a framework for its potential activity, the known interactions of its parent compound, JWH-122, with cannabinoid receptors are detailed below. Synthetic cannabinoids as a class primarily exert their effects through interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These G-protein coupled receptors are integral to the endocannabinoid system and are involved in a wide array of physiological processes.
Cannabinoid Receptor Binding Affinity of JWH-122
The parent compound, JWH-122, demonstrates high binding affinity for both CB1 and CB2 receptors. Binding affinity is typically measured by a competitive binding assay and expressed as a Ki value, which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| JWH-122 | CB1 | 0.69 |
| JWH-122 | CB2 | 1.2 |
| Data sourced from multiple references. researchgate.net |
Cellular Effects Mediated by Cannabinoid Receptors
Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. While specific studies on the cellular consequences of JWH-122 N-(4-pentenyl) analog binding are not available, research on the parent compound JWH-122 in in vitro models, such as human kidney cells, has shown it can dysregulate mitochondrial function and promote apoptotic pathways. researchgate.net However, it is important to note that these effects were observed for JWH-122, and the specific cellular activities of its N-(4-pentenyl) analog remain undetermined.
Comparative Analysis and Future Research Directions
Distinguishing JWH 122 N-(4-Pentenyl) Analog from Other SCRAs and Metabolites
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid receptor agonist (SCRA) that shares a close structural relationship with other compounds in the JWH series, particularly JWH-122. caymanchem.combertin-bioreagent.com The primary distinguishing feature of the N-(4-pentenyl) analog is the presence of a terminal double bond on its pentyl chain. caymanchem.combertin-bioreagent.com This structural nuance sets it apart from JWH-122, which possesses a saturated pentyl chain.
This analog is also structurally related to MAM-2201, another potent synthetic cannabinoid. caymanchem.combertin-bioreagent.com The key difference lies in the N-alkyl chain, where MAM-2201 has a 5-fluoropentyl chain, while the JWH-122 N-(4-pentenyl) analog has a pentenyl chain. Such subtle alterations in chemical structure are a common theme in the world of designer drugs, where clandestine labs continuously modify existing compounds to create new, unregulated substances. nih.gov
From a forensic perspective, analogs like JWH-122 N-(4-pentenyl) analog can sometimes be impurities or degradation products found alongside their parent compounds. caymanchem.combertin-bioreagent.com For instance, research has shown that thermal decomposition of AM-2201 can lead to the formation of both N-pentyl and 4-pentenyl products. researchgate.net This highlights the importance of comprehensive analytical techniques that can differentiate between the parent compound and its various analogs and metabolites.
The metabolism of SCRAs often leads to the formation of common metabolites between structurally similar compounds. For example, JWH-122 and MAM-2201 can produce some of the same metabolites, such as the 5-OH-pentyl and N-pentanoic acid metabolites of JWH-122. acs.org However, the primary phase I metabolite of MAM-2201 is the 5-OH-pentyl-JWH-122 metabolite, whereas the 4-OH-pentyl-JWH-122 metabolite is the main and exclusive metabolite in JWH-122 metabolism. acs.org The specific metabolic pathways of JWH-122 N-(4-pentenyl) analog are not as well-documented, representing a significant gap in the current understanding.
Table 1: Structural Comparison of Related Synthetic Cannabinoids
| Compound | Core Structure | N-Alkyl Chain | Naphthoyl Group |
|---|---|---|---|
| JWH-122 N-(4-pentenyl) analog | Indole (B1671886) | Pent-4-en-1-yl | 4-methylnaphthalen-1-yl |
| JWH-122 | Indole | Pentyl | 4-methylnaphthalen-1-yl |
| MAM-2201 | Indole | 5-fluoropentyl | 4-methylnaphthalen-1-yl |
| JWH-018 | Indole | Pentyl | Naphthalen-1-yl |
| AM-2201 | Indole | 5-fluoropentyl | Naphthalen-1-yl |
Advancements in Analytical and Bioanalytical Methodologies for Emerging Analogs
The constant emergence of new psychoactive substances (NPS), including novel SCRA analogs, presents a significant challenge for forensic and clinical toxicology. bohrium.comfrontiersin.org Traditional targeted analytical methods can be quickly rendered obsolete by slight structural modifications. nih.gov Consequently, there has been a drive towards developing more comprehensive and adaptable analytical techniques.
High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have become invaluable tools for the non-targeted screening of emerging analogs. nih.govresearchgate.net These methods allow for the identification of unknown compounds based on their accurate mass and fragmentation patterns, even without a pre-existing reference standard. nih.gov Direct analysis in real time coupled to time-of-flight mass spectrometry (DART-TOF-MS) has also been shown to be a useful and rapid screening method for herbal products suspected of containing synthetic cannabinoids. nih.gov
In the realm of bioanalysis, which involves the detection of substances in biological matrices like urine, blood, and hair, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a gold standard due to its high sensitivity and selectivity. nih.govresearchgate.netdiva-portal.org Methods have been developed for the simultaneous detection of numerous synthetic cannabinoids and their metabolites in various biological samples. nih.gov For instance, a study detailed a validated LC-MS/MS method for detecting JWH-122 N-(4-pentenyl) analog in hair samples. nih.gov Furthermore, ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has been successfully used to quantify parent SCRAs and their metabolites in oral fluid. nih.gov
Sample preparation techniques are also crucial for accurate bioanalysis. Liquid-liquid extraction (LLE) is a commonly used method for extracting hydrophobic synthetic cannabinoids from biological samples. researchgate.net The continuous development and validation of these advanced analytical and bioanalytical methodologies are essential for keeping pace with the evolving landscape of designer drugs. researchgate.netnih.gov
Identification of Novel Research Questions and Gaps in Academic Understanding
Despite the advancements in analytical chemistry and computational modeling, significant gaps remain in the scientific understanding of JWH-122 N-(4-pentenyl) analog and other emerging SCRAs. Addressing these knowledge gaps is crucial for public health and safety. kcl.ac.uknih.gov
Key Research Questions and Gaps:
Pharmacology and Toxicology: The physiological and toxicological properties of JWH-122 N-(4-pentenyl) analog are largely unknown. caymanchem.combertin-bioreagent.com Detailed in vitro and in vivo studies are needed to determine its binding affinity and functional activity at cannabinoid receptors, as well as its potential for adverse effects. nih.govresearchgate.net
Metabolism: While the metabolism of closely related compounds like JWH-122 and MAM-2201 has been studied, the specific metabolic fate of the N-(4-pentenyl) analog has not been thoroughly investigated. acs.org Identifying its major metabolites is essential for developing reliable methods for its detection in biological samples. frontiersin.org
Prevalence and Epidemiology: The extent of use and the prevalence of JWH-122 N-(4-pentenyl) analog in the illicit drug market are not well-documented. frontiersin.orgnih.gov Enhanced forensic surveillance and data sharing are needed to monitor its emergence and spread.
Long-Term Effects: The long-term health consequences of using this and other novel SCRAs are a major area of uncertainty. kcl.ac.ukmdpi.com Longitudinal studies are required to understand the potential for dependence, withdrawal, and other chronic health problems. nih.gov
Interaction with Other Substances: The effects of co-ingestion of JWH-122 N-(4-pentenyl) analog with other drugs are unknown. Research into potential drug-drug interactions is necessary to understand the full spectrum of risks.
Addressing these research questions will require a multidisciplinary approach, combining expertise from chemistry, pharmacology, toxicology, and public health. The continued evolution of the designer drug landscape necessitates a proactive and collaborative research effort to stay ahead of emerging threats.
Q & A
Q. What are the key physicochemical properties of JWH 122 N-(4-pentenyl) analog that influence its stability and handling in experimental settings?
- Methodological Answer : The compound’s stability is influenced by its molecular weight (309.5 g/mol), purity (≥98%), and storage conditions (-20°C). Its crystalline solid form ensures long-term stability (≥5 years) under recommended storage. UV/Vis spectra (λmax: 218, 246, 304 nm) aid in preliminary identification. Avoid exposure to moisture and light to prevent degradation .
Q. How can researchers validate the purity and structural integrity of this compound in synthetic preparations?
- Methodological Answer : Use a combination of GC-MS (for purity validation) and NMR (1H/13C for structural confirmation). Cross-reference retention times and spectral data with certified reference standards. For quantification, deuterated analogs (e.g., JWH 200-d5) serve as internal standards in LC-MS workflows to minimize matrix effects .
Q. What analytical techniques are recommended for detecting this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to high sensitivity. Sample preparation should include solid-phase extraction (SPE) to isolate the analyte from complex matrices. Deuterated internal standards (e.g., MAM2201-d5) improve quantification accuracy by correcting for ion suppression/enhancement .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vitro assays to evaluate CB1/CB2 receptor binding affinity?
- Methodological Answer :
- Radioligand Displacement Assays : Use [³H]CP-55,940 as a radioligand for competitive binding studies. Calculate Ki values via Cheng-Prusoff equation.
- Receptor Selectivity : Note that JWH 122 analogs may exhibit divergent selectivity; for example, XLR11 shows CB2 preference (Ki = 22 nM for CB1 vs. lower Ki for CB2), while other analogs (e.g., AM2201) are non-selective. Validate findings with orthogonal assays (e.g., cAMP inhibition) .
Q. How can structural modifications (e.g., N-alkyl chain length) impact the metabolic stability of JWH 122 analogs?
- Methodological Answer :
- In Vitro Metabolism : Incubate analogs with human liver microsomes (HLMs) to identify major metabolites (e.g., hydroxylation, N-dealkylation). Use LC-HRMS for metabolite profiling.
- Deuterium Labeling : Introduce deuterium at metabolic soft spots (e.g., pentenyl chain) to retard CYP450-mediated degradation. Compare half-lives (t½) of deuterated vs. non-deuterated analogs .
Q. How should researchers address contradictory data on receptor activation potency between JWH 122 analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., fluoropentyl vs. pentenyl chains) with receptor binding data. Molecular docking studies can predict binding pocket interactions.
- Assay Variability : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize inter-lab variability. Replicate experiments with independent batches to confirm reproducibility .
Q. What strategies optimize the detection of JWH 122 analogs in forensic samples with low abundance?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
